An In-Depth Technical Guide to the Chemical Structure of Methyltriphenoxysilane
An In-Depth Technical Guide to the Chemical Structure of Methyltriphenoxysilane
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on the chemical structure of methyltriphenoxysilane. This document is intended to move beyond a simple recitation of facts and provide a deeper understanding of this versatile molecule. In the realms of materials science and advanced drug development, a thorough comprehension of a compound's structure is paramount to harnessing its full potential. The architecture of methyltriphenoxysilane, with its central silicon atom bonded to a methyl group and three phenoxy ligands, dictates its reactivity, stability, and utility in a myriad of applications. This guide will delve into the nuances of its three-dimensional conformation, spectroscopic signature, and the logical underpinnings of its synthesis and reactivity. It is our hope that the insights contained herein will not only serve as a valuable reference but also inspire innovative applications for this intriguing organosilicon compound.
Molecular Architecture and Three-Dimensional Conformation
Methyltriphenoxysilane, with the chemical formula C₁₉H₁₈O₃Si, is a fascinating hybrid of organic and inorganic moieties. At its core lies a silicon atom, which imparts unique properties that differentiate it from purely carbon-based analogues. The silicon center is covalently bonded to a single methyl group (-CH₃) and three phenoxy groups (-O-C₆H₅), resulting in a tetrahedral geometry.
Table 1: Predicted Structural Parameters of Methyltriphenoxysilane (Based on DFT Calculations of Analogous Compounds) [1][2][3][4][5]
| Parameter | Predicted Value |
| Si-C (methyl) bond length | ~1.85 - 1.89 Å |
| Si-O (phenoxy) bond length | ~1.63 - 1.67 Å |
| C-O (phenoxy) bond length | ~1.36 - 1.40 Å |
| C-Si-O bond angle | ~108 - 111° |
| O-Si-O bond angle | ~108 - 111° |
| Si-O-C bond angle | ~120 - 125° |
The phenoxy groups, with their bulky phenyl rings, will exhibit a degree of rotational freedom around the Si-O bonds. This rotation, however, will be sterically hindered, leading to a propeller-like arrangement of the three phenoxy groups around the central silicon atom. This conformation minimizes steric repulsion between the adjacent phenyl rings.
Caption: Primary fragmentation pathways of Methyltriphenoxysilane in MS.
Synthesis and Reactivity: A Chemist's Perspective
A thorough understanding of a molecule's synthesis and reactivity is crucial for its practical application.
Synthesis of Methyltriphenoxysilane
Methyltriphenoxysilane is typically synthesized via the alcoholysis of methyltrichlorosilane with phenol. [6]This reaction is a nucleophilic substitution at the silicon center, where the oxygen atom of the phenol acts as the nucleophile, displacing the chloride leaving groups.
Reaction Scheme:
CH₃SiCl₃ + 3 C₆H₅OH → CH₃Si(OC₆H₅)₃ + 3 HCl
This reaction is generally carried out in an inert solvent and may be facilitated by the presence of a base (e.g., a tertiary amine like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct, which can otherwise lead to side reactions.
Experimental Protocol: Synthesis of Methyltriphenoxysilane
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Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is assembled.
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Reagent Charging: The flask is charged with a solution of phenol (3.0 equivalents) in a dry, inert solvent (e.g., toluene or dichloromethane). A tertiary amine (3.0 equivalents) is also added to the flask.
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Reaction Initiation: A solution of methyltrichlorosilane (1.0 equivalent) in the same solvent is added dropwise to the stirred solution of phenol and base at 0 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.
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Work-up and Purification: Upon cooling, the reaction mixture is filtered to remove the amine hydrochloride salt. The filtrate is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure methyltriphenoxysilane.
Caption: Workflow for the synthesis of Methyltriphenoxysilane.
Reactivity and Stability
The reactivity of methyltriphenoxysilane is dominated by the susceptibility of the Si-O bonds to hydrolysis. [7][8]In the presence of water, particularly under acidic or basic conditions, the phenoxy groups can be sequentially replaced by hydroxyl groups, leading to the formation of silanols. These silanol intermediates are often unstable and can undergo self-condensation to form siloxane polymers. [7][8] The stability of methyltriphenoxysilane towards hydrolysis is significantly greater than that of its alkoxysilane counterparts (e.g., methyltrimethoxysilane) due to the steric bulk and electronic effects of the phenoxy groups. The electron-withdrawing nature of the phenyl rings makes the silicon center less electrophilic and therefore less susceptible to nucleophilic attack by water.
Applications in Drug Development and Beyond
The unique structural features of methyltriphenoxysilane and related functionalized silanes make them valuable tools in the field of drug development and materials science.
Surface Modification and Bioconjugation
The ability of the silane moiety to react with hydroxyl groups on surfaces such as silica, glass, and metal oxides allows for the covalent attachment of a monolayer of methyltriphenoxysilane. This surface modification can be used to alter the hydrophobicity and other surface properties of materials. [7] In the context of drug development, functionalized silanes are employed as linkers in bioconjugation, the process of covalently attaching a drug molecule to a larger biomolecule, such as an antibody or a polymer. [9][10][11][12][13]This approach is central to the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. While methyltriphenoxysilane itself is not typically used as a direct linker due to the stability of the Si-O-Ph bond, its derivatives, where one or more of the phenoxy groups are replaced with a reactive functional group, are of great interest.
Drug Delivery Vehicles
Alkoxysilanes are key precursors in the synthesis of silica-based nanoparticles, which are widely explored as drug delivery vehicles. [14][15]The hydrolysis and condensation of silanes can be controlled to produce nanoparticles with specific sizes, pore structures, and surface functionalities. Drugs can be encapsulated within these nanoparticles or attached to their surface, allowing for controlled and targeted release. [14][15][16]The use of functionalized silanes in the synthesis of these nanoparticles allows for the introduction of specific chemical handles for drug attachment or for the modulation of the nanoparticle's interaction with biological systems. [16][17]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling methyltriphenoxysilane and its precursors. Methyltrichlorosilane is a corrosive and moisture-sensitive liquid that reacts with water to produce hydrochloric acid. [6]Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. While methyltriphenoxysilane is less reactive, it can still undergo hydrolysis, so it should be stored in a dry environment. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyltriphenoxysilane is a molecule of significant interest due to its unique structural characteristics and versatile reactivity. Its tetrahedral geometry, the propeller-like arrangement of its phenoxy groups, and its distinct spectroscopic signature provide a solid foundation for understanding its behavior. The ability to synthesize this compound through a straightforward alcoholysis reaction and to modulate its properties through further functionalization opens up a wide range of applications, particularly in the exciting fields of surface science, bioconjugation, and targeted drug delivery. As our understanding of the structure-property relationships of organosilicon compounds continues to grow, we can anticipate that methyltriphenoxysilane and its derivatives will play an increasingly important role in the development of advanced materials and innovative therapeutic strategies.
References
-
Important reactions with functional silanes for surface modification. (n.d.). ResearchGate. Retrieved from [Link]
-
Bond lengths (Å), bond angles (°) and dihedral angles (°) obtained by X-ray and DFT/B3LYP/6-311G(d,p) for the title compound. (n.d.). ResearchGate. Retrieved from [Link]
-
SUPPORTING INFORMATION FOR. (n.d.). Retrieved from [Link]
-
Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (2012). Walsh Medical Media. Retrieved from [Link]
-
Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Release and Adsorption Capabilities in Vaginal Media. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Density functional theory (DFT)-calculated angles ( o ) and bond... (n.d.). ResearchGate. Retrieved from [Link]
-
Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. (2012). ResearchGate. Retrieved from [Link]
-
Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications. (2011). National Center for Biotechnology Information. Retrieved from [Link]
-
Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. Retrieved from [Link]
-
Fig 1. FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH.... (n.d.). ResearchGate. Retrieved from [Link]
-
INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. Retrieved from [Link]
-
Fragmentation of the [M – H]⁺ ion from the TMS derivative of... (n.d.). ResearchGate. Retrieved from [Link]
-
Selected bond lengths and bond angles calculated by DFT for R1, R2 and R3. (n.d.). ResearchGate. Retrieved from [Link]
-
Coupling constants for 1H and 13C NMR. (n.d.). Retrieved from [Link]
-
Mass spectral fragmentation of trimethylsilylated small molecules. (2016). ResearchGate. Retrieved from [Link]
-
Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
-
Bi- and tri-orthogonal linkers for bioconjugation. (2018). Morressier. Retrieved from [Link]
-
Methyltrichlorosilane. (n.d.). Wikipedia. Retrieved from [Link]
-
NMR Coupling Constants, Chemical Shifts, and Carbon 13 NMR. (2020). YouTube. Retrieved from [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Scheme 1 Crosslinkers used in the bioconjugation. (n.d.). ResearchGate. Retrieved from [Link]
-
FT IR vibrational frequencies for absorption bands in the range 750 1300 cm −1. (n.d.). ResearchGate. Retrieved from [Link]
-
Assignment of vibrational frequencies in IR spectra. (n.d.). ResearchGate. Retrieved from [Link]
-
Calculated bond angles (°) of the molecule with DFT theory employing... (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies for successful crosslinking and bioconjugation applications. (2018). YouTube. Retrieved from [Link]
-
Vibrational frequency peak assignments for the FTIR spectrum of MS. 6,7. (n.d.). ResearchGate. Retrieved from [Link]
-
Structural parameters of the atomic structure (bond lengths and angles)... (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (2018). Spectroscopy Online. Retrieved from [Link]
-
Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). MDPI. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. youtube.com [youtube.com]
- 10. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]
- 11. Bi- and tri-orthogonal linkers for bioconjugation [morressier.com]
- 12. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
